Picraline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

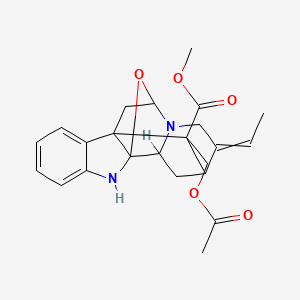

Picraline is an indole alkaloid primarily isolated from Picralima nitida and Alstonia macrophylla . It belongs to the akuammiline family of alkaloids, characterized by a complex tetracyclic structure with an indole moiety fused to a quinolizidine ring system. Its molecular formula is C₂₃H₂₆N₂O₃, with a molecular weight of 410.463 g/mol . Pharmacologically, this compound exhibits potent antimalarial activity, demonstrating half-maximal inhibitory concentration (IC₅₀) values of 0.01–0.9 µg/mL against chloroquine-sensitive (Plasmodium falciparum D6) and chloroquine-resistant (W2) strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of picraline from Picralima nitida involves several steps. The seeds are typically dried and ground before being subjected to solvent extraction. The crude extract is then purified using techniques such as pH-zone-refining countercurrent chromatography to isolate this compound in high purity .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory extraction. Large-scale extraction would involve optimizing solvent use and purification techniques to ensure high yield and purity. The use of advanced chromatographic methods is crucial in the industrial setting to achieve the desired quality of this compound .

Chemical Reactions Analysis

Types of Reactions: Picraline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: Substitution reactions, particularly at the indole nitrogen, can lead to the formation of new compounds with varied effects.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce N-alkylated or N-acylated this compound .

Biological Activity

Picraline is a natural alkaloid derived from the plant Picralima nitida, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its antimalarial, antitrypanosomal, and opioid receptor interactions, supported by data tables and case studies.

Overview of this compound

This compound is an indole alkaloid that exhibits significant biological activity. It is primarily extracted from the rind of Picralima nitida, a plant known for its medicinal properties in traditional African medicine. The compound has been studied for its potential therapeutic effects against various pathogens, including malaria and trypanosomiasis, as well as its interactions with opioid receptors.

Antimalarial Activity

Research indicates that this compound possesses potent antimalarial properties. The crude dichloromethane extract of Picralima nitida has demonstrated in vitro activity against Plasmodium falciparum, with half-maximal inhibitory concentration (IC50) values ranging from 1.6 to 2.4 μg/mL . Further studies have isolated active alkaloid fractions that exhibit even lower IC50 values, highlighting their efficacy against both chloroquine-sensitive and -resistant strains of the malaria parasite.

Table 1: Antimalarial Activity of this compound and Related Alkaloids

| Compound | Source | IC50 (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | Picralima nitida | 0.54 - 2.16 | Antimalarial |

| Akuammigine | Picralima nitida | 0.79 - 1.59 | Antimalarial |

| Alstonine | Picralima nitida | 1.6 - 2.4 | Antimalarial |

Antitrypanosomal Activity

In addition to its antimalarial effects, this compound has shown promising results against trypanosomiasis. In vitro studies have indicated that alkaloids isolated from Picralima nitida exhibit activity against Trypanosoma brucei, with selectivity indices suggesting significant potential for further development as trypanocidal agents .

Case Study: Trypanosomal Activity

A study conducted by Nnadi et al. (2019) evaluated various alkaloids from Picralima nitida against T. brucei. The findings revealed that several compounds, including this compound, demonstrated effective trypanocidal activity with IC50 values significantly lower than existing treatments.

Opioid Receptor Interaction

This compound also interacts with opioid receptors, which has implications for pain management and potential addiction therapies. Binding affinity studies have shown that this compound targets μ-opioid receptors (μOR), κ-opioid receptors (κOR), and δ-opioid receptors (δOR) with varying Ki values:

Table 2: Opioid Receptor Binding Affinities of this compound

| Receptor Type | Ki Value (μM) |

|---|---|

| μOR | 132 |

| κOR | 2.38 |

| δOR | 98.8 |

These interactions suggest that this compound may have analgesic properties, warranting further investigation into its potential use in pain relief therapies.

Q & A

Basic Research Questions

Q. How can researchers formulate precise research questions to investigate Picraline’s pharmacological mechanisms?

- Methodological Answer : Use the PICOT framework (adapted for chemical research):

- Population : Biological systems (e.g., cell lines, animal models) affected by this compound.

- Intervention : Dosage, administration route, and exposure duration of this compound.

- Comparison : Control groups or alternative compounds.

- Outcome : Measurable endpoints (e.g., enzyme inhibition, gene expression changes).

- Timeframe : Duration of observation for effects.

Refine the question using preliminary literature reviews to ensure feasibility and avoid redundancy .

Q. What experimental designs are optimal for assessing this compound’s purity and stability in vitro?

- Methodological Answer :

- Analytical Techniques : High-performance liquid chromatography (HPLC) for purity quantification, mass spectrometry for structural validation.

- Stability Testing : Accelerated degradation studies under varying pH, temperature, and light conditions, with periodic sampling for kinetic analysis.

- Controls : Include reference standards and inert matrices to isolate this compound-specific degradation pathways .

Q. How can researchers address inconsistencies in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare methodologies (e.g., assay types, concentrations, cell lines) to identify variables influencing discrepancies.

- Replication Studies : Standardize protocols (e.g., solvent type, incubation time) to isolate confounding factors.

- Statistical Tools : Apply multivariate regression to assess the impact of experimental parameters on bioactivity outcomes .

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound’s hypothesized molecular targets?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic data to identify consensus pathways affected by this compound.

- Computational Docking : Use molecular dynamics simulations to predict binding affinities and validate findings with mutagenesis assays.

- Knockout/Overexpression Models : Test target specificity in genetically modified systems to confirm mechanistic roles .

Q. How can researchers design dose-response studies to evaluate this compound’s therapeutic window and toxicity thresholds?

- Methodological Answer :

- In Vivo Models : Use graded dosing in rodent models to establish LD50 and ED50 values, incorporating biomarkers (e.g., liver enzymes, histopathology).

- In Silico Predictions : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human-relevant doses.

- Longitudinal Monitoring : Track subacute and chronic toxicity through repeated dosing over 30–90 days .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound’s efficacy data?

- Methodological Answer :

- Machine Learning : Train algorithms (e.g., random forests, neural networks) on high-dimensional datasets to identify non-linear efficacy predictors.

- Bayesian Hierarchical Modeling : Account for variability across experimental batches or species.

- Sensitivity Analysis : Quantify the influence of outlier data points on conclusions .

Q. Methodological Frameworks

Q. How can the PICO(T) framework be adapted for preclinical studies on this compound?

- Answer : Replace traditional clinical elements with preclinical parameters:

- Population : Specific disease models (e.g., xenograft tumors, neurodegenerative cohorts).

- Intervention : Co-administration with adjuvants or pharmacokinetic enhancers.

- Outcome : Biomarker validation (e.g., tumor volume reduction, cognitive improvement).

- Timeframe : Acute vs. chronic effect timelines.

This ensures alignment with translational research goals .

Q. What protocols ensure reproducibility in this compound extraction and characterization?

- Answer :

- Standardized Extraction : Document solvent ratios, temperature, and duration for batch-to-batch consistency.

- Validation Metrics : Report yield, purity (via HPLC), and spectroscopic fingerprints (NMR, IR).

- Open-Science Practices : Share raw data and protocols in public repositories (e.g., Zenodo, Figshare) .

Q. Data Analysis and Interpretation

Q. How should researchers handle missing or incomplete data in this compound pharmacokinetic studies?

- Answer :

- Imputation Methods : Use multiple imputation or k-nearest neighbors (KNN) for small gaps.

- Sensitivity Testing : Compare complete-case analysis vs. imputed datasets to assess bias.

- Transparency : Clearly report missing data rates and handling methods in publications .

Q. What integrative approaches validate this compound’s multi-target mechanisms in complex systems?

- Answer :

- Network Pharmacology : Map this compound-target interactions onto protein-protein interaction networks.

- Phenotypic Screening : Correlate mechanistic data with functional outcomes (e.g., apoptosis, oxidative stress).

- Cross-Validation : Confirm findings using orthogonal assays (e.g., CRISPR screening, RNAi) .

Comparison with Similar Compounds

Structural Comparison

Picraline shares structural similarities with other indole alkaloids but differs in substituent groups and stereochemistry. Key analogs include:

| Compound | Source | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|

| This compound | Picralima nitida | 410.463 | Indole + quinolizidine | Methoxy, hydroxyl groups at C-10 and C-11 |

| Alstonine | Picralima nitida | 384.437 | Indole + corynanthean | Hydroxyl at C-10, acetylated N-terminal |

| Akuammicine | Picralima nitida | 354.423 | Indole + akuammiline | Methoxy at C-9, unsaturated D-ring |

| Ajmaline | Rauvolfia serpentina | 326.433 | Indole + ajmalan | Methoxy at C-17, hydroxyl at C-19 |

Structural Insights :

- This compound vs. Alstonine: Both are isolated from P. nitida, but alstonine lacks the quinolizidine ring and features a corynanthean skeleton .

- This compound vs. Akuammicine : Akuammicine has an unsaturated D-ring, whereas this compound’s D-ring is fully saturated .

- This compound vs. Ajmaline : Ajmaline’s ajmalan skeleton differs from this compound’s akuammiline framework, resulting in distinct bioactivity profiles .

Pharmacological Activity Comparison

Key Findings :

- Antimalarial Potency : this compound and alstonine exhibit comparable efficacy, likely due to shared indole-based mechanisms targeting parasite heme detoxification .

- SGLT Inhibition : this compound’s unique SGLT inhibition distinguishes it from analogs, aligning with its hydroxyl-rich structure .

- Therapeutic Breadth : Ajmaline’s antiarrhythmic properties highlight structural determinants of target specificity .

Research Implications

This compound’s dual antimalarial and SGLT inhibitory activities position it as a multifunctional lead compound. However, its structural complexity necessitates advanced synthetic strategies for optimization. Comparatively, alstonine and akuammicine offer simpler scaffolds for antimalarial drug development, while ajmaline exemplifies clinical translation of structurally related alkaloids.

Properties

IUPAC Name |

methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTJMQCRVFWNBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.